molecular formula C22H22N2O4 B608140 2-(4-Methoxyphenyl)-1-{[5-(2-nitrophenyl)furan-2-YL]methyl}pyrrolidine CAS No. 1019158-02-1

2-(4-Methoxyphenyl)-1-{[5-(2-nitrophenyl)furan-2-YL]methyl}pyrrolidine

Cat. No. B608140
CAS RN: 1019158-02-1
M. Wt: 378.43
InChI Key: RBVNERPDMZVXIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(4-Methoxyphenyl)-1-{[5-(2-nitrophenyl)furan-2-YL]methyl}pyrrolidine” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. Attached to this ring are a 4-methoxyphenyl group, a furan ring, and a 2-nitrophenyl group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrrolidine ring, the furan ring, and the phenyl rings would all contribute to the three-dimensional structure of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the nitro group, the methoxy group, and the furan ring. These groups could potentially participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitro group could potentially make the compound more reactive. The methoxy group could influence the compound’s solubility in certain solvents .

Scientific Research Applications

  • Asymmetric Synthesis of Furan Derivatives : A study by Bruyère, Ballereau, Selkti, and Royer (2003) explored the synthesis of enantio-enriched compounds using chiral pyrrolidines, with applications in asymmetric synthesis (Hélène Bruyère et al., 2003).

  • Synthesis of Pyrrolidin-2-ones : Ebrik, Rigo, Vaccher, Vaccher, Flouquet, Debaert, and Berthelot (1998) synthesized N-substituted pyrrolidin-2-ones, cyclic analogues of GABA, starting from pyrrolidin-2-one derivatives, indicating applications in the development of pharmaceutical compounds (S. Ebrik et al., 1998).

  • Crystal Structure Analysis : Dallasta Pedroso, Caracelli, Zukerman-Schpector, Soto-Monsalve, De Almeida Santos, Correia, Llanes Garcia, Kwong, and Tiekink (2020) studied the crystal structure of a tetra-substituted pyrrolidine ring compound, which has implications in the field of materials science (Sofia Dallasta Pedroso et al., 2020).

  • Development of Antiinflammatory and Antibacterial Agents : A study by Ravula, Babu, Manich, Rika, Chary, and Ra (2016) involved synthesizing novel pyrazoline derivatives with a 5-(5-(4-nitrophenyl)furan-2-yl) moiety, showing potential as antiinflammatory and antibacterial agents (P. Ravula et al., 2016).

  • Antibacterial Activity of Pyrimidines : Verbitskiy, Baskakova, Rusinov, and Charushin (2021) developed a method for synthesizing 5-arylamino-substituted pyrimidines with high antibacterial activity, indicating potential applications in antimicrobial research (E. Verbitskiy et al., 2021).

  • Molecular and Solid-State Structure Analysis : Rahmani, Djafri, Chouaih, Djafri, Hamzaoui, Rizzi, and Altomare (2017) synthesized and characterized a compound with the 5-nitro furan-2-ylmethylen moiety, providing insights into solid-state molecular structures (Rachida Rahmani et al., 2017).

  • Synthesis of Polysubstituted Pyrroles : Kumar, Rāmānand, and Tadigoppula (2017) developed a method for synthesizing polysubstituted pyrrole derivatives, which are useful in various chemical applications (Amrendra Kumar et al., 2017).

Future Directions

The potential applications and future directions for this compound would likely depend on its biological activity. If it shows promising activity in preliminary studies, it could be further developed and studied .

properties

IUPAC Name

2-(4-methoxyphenyl)-1-[[5-(2-nitrophenyl)furan-2-yl]methyl]pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O4/c1-27-17-10-8-16(9-11-17)20-7-4-14-23(20)15-18-12-13-22(28-18)19-5-2-3-6-21(19)24(25)26/h2-3,5-6,8-13,20H,4,7,14-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBVNERPDMZVXIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CCCN2CC3=CC=C(O3)C4=CC=CC=C4[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methoxyphenyl)-1-{[5-(2-nitrophenyl)furan-2-YL]methyl}pyrrolidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.